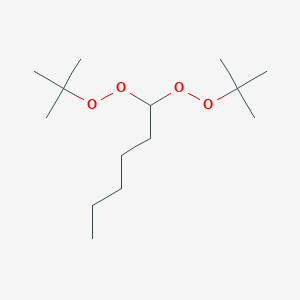
1,1-Bis(tert-butylperoxy)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(tert-butylperoxy)hexane is an organic peroxide compound characterized by the presence of two tert-butylperoxy groups attached to a hexane backbone. This compound is known for its thermal instability and is widely used as an initiator in polymerization reactions due to its ability to generate free radicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Bis(tert-butylperoxy)hexane can be synthesized through the reaction of hexane with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction typically involves the formation of a peroxide bond between the tert-butyl groups and the hexane backbone. The reaction conditions often include low temperatures to prevent decomposition and ensure the stability of the peroxide groups.
Industrial Production Methods: In industrial settings, this compound is produced by mixing hexane with tert-butyl hydroperoxide in large reactors. The reaction is carefully controlled to maintain the desired temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for use as an initiator in polymerization processes.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Bis(tert-butylperoxy)hexane primarily undergoes decomposition reactions due to its peroxide groups. These reactions can be initiated by heat, light, or the presence of certain catalysts. The decomposition of this compound results in the formation of free radicals, which can further participate in various chemical reactions.
Common Reagents and Conditions: The decomposition of this compound is often carried out under controlled heating conditions. Common reagents used in these reactions include radical initiators and stabilizers to control the rate of decomposition and prevent runaway reactions. The presence of metal ions or acids can also influence the decomposition process and the formation of free radicals.
Major Products Formed: The major products formed from the decomposition of this compound include tert-butyl alcohol, acetone, and various hydrocarbons. These products are formed through the cleavage of the peroxide bonds and subsequent rearrangement of the resulting radicals.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(tert-butylperoxy)hexane has a wide range of applications in scientific research and industry. In chemistry, it is used as an initiator for polymerization reactions, particularly in the production of polyethylene and polystyrene. Its ability to generate free radicals makes it valuable in the synthesis of high-molecular-weight polymers.
In biology and medicine, this compound is used in the study of oxidative stress and its effects on biological systems. The compound’s ability to generate free radicals allows researchers to investigate the mechanisms of oxidative damage and develop potential therapeutic interventions.
In the industrial sector, this compound is used as a cross-linking agent in the production of rubber and other elastomers. Its thermal instability and ability to initiate polymerization reactions make it a valuable component in the manufacturing of various polymer-based materials.
Wirkmechanismus
The mechanism of action of 1,1-Bis(tert-butylperoxy)hexane involves the generation of free radicals through the cleavage of its peroxide bonds. These free radicals can initiate polymerization reactions by attacking unsaturated bonds in monomers, leading to the formation of polymer chains. The compound’s ability to generate free radicals also makes it useful in the study of oxidative stress and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
- 1,1-Bis(tert-butylperoxy)cyclohexane
- 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
Compared to these similar compounds, 1,1-Bis(tert-butylperoxy)hexane is unique in its specific structure and the types of reactions it can initiate. Its hexane backbone provides different steric and electronic properties, which can influence its reactivity and the types of polymers it can produce.
Eigenschaften
CAS-Nummer |
93121-09-6 |
|---|---|
Molekularformel |
C14H30O4 |
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
1,1-bis(tert-butylperoxy)hexane |
InChI |
InChI=1S/C14H30O4/c1-8-9-10-11-12(15-17-13(2,3)4)16-18-14(5,6)7/h12H,8-11H2,1-7H3 |
InChI-Schlüssel |
UJNVTDGCOKFBKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(OOC(C)(C)C)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)


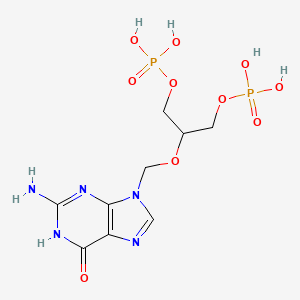
![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
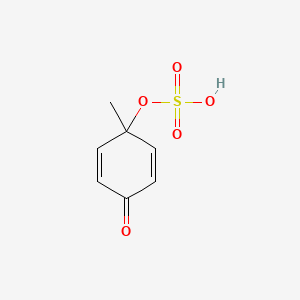
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)

![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)


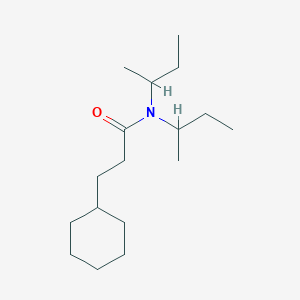
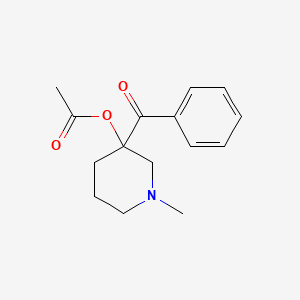
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
